molecular formula C8H6N2O2S B1355109 Acetonitrile, [(4-nitrophenyl)thio]- CAS No. 18527-26-9

Acetonitrile, [(4-nitrophenyl)thio]-

Cat. No.: B1355109
CAS No.: 18527-26-9
M. Wt: 194.21 g/mol
InChI Key: KWNGHNPPHNKAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, [(4-nitrophenyl)thio]- is an organic compound with the molecular formula C8H6N2O2S It contains a nitrile group (−C≡N) attached to an acetonitrile moiety, and a 4-nitrophenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [(4-nitrophenyl)thio]- typically involves the reaction of 4-nitrothiophenol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production methods for Acetonitrile, [(4-nitrophenyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [(4-nitrophenyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: The major product is typically the corresponding nitro or amino derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product depends on the nature of the nucleophile used in the reaction.

Scientific Research Applications

Acetonitrile, [(4-nitrophenyl)thio]- has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile, [(4-nitrophenyl)thio]- involves its interaction with various molecular targets. The nitrile group can act as a ligand, coordinating with metal ions in catalytic processes. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile compound with the formula CH3CN.

    4-Nitrothiophenol: Contains a nitro group and a thiol group, similar to the 4-nitrophenylthio moiety in Acetonitrile, [(4-nitrophenyl)thio]-.

    Thiazoles: Compounds containing a thiazole ring, which can exhibit similar chemical properties.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNGHNPPHNKAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517261
Record name [(4-Nitrophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18527-26-9
Record name [(4-Nitrophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-nitrobenzenethiol (10 g) was dissolved in THF (100 ml), and to this solution was added triethylamine (12.6 ml) and then, bromoacetonitrile (5.4 ml), and the mixture was stirred for 30 minutes. The reaction solution was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was washed with hexane/ethyl acetate, to give 2-[(4-nitrophenyl)sulfanyl]acetonitrile (10.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.